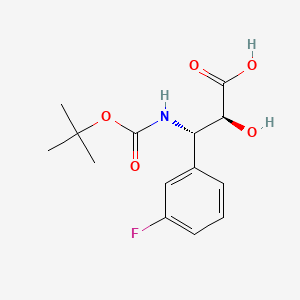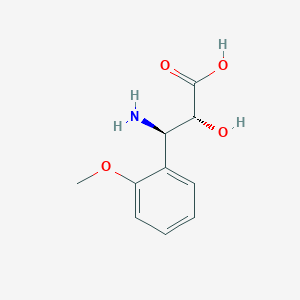![molecular formula C7H6BrN3S B3046358 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-32-2](/img/structure/B3046358.png)
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of bromine and a methylsulfanyl group in its structure makes it an interesting subject for chemical research and pharmaceutical development.
Mechanism of Action
Target of Action
It is known that similar compounds have been used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They are often targets for cancer therapy .
Mode of Action
If it acts as a kinase inhibitor like its similar compounds, it would bind to the kinase, preventing it from adding a phosphate group to other proteins, thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which are involved in cell growth, differentiation, and division .
Pharmacokinetics
It is mentioned that similar compounds have shown enhanced metabolism and pharmacokinetic properties . Low rates of glucuronidation, an indication of higher metabolic stability, were observed with similar compounds .
Result of Action
Kinase inhibitors, in general, can slow down cellular proliferation, inhibit cell growth, and potentially induce cell death .
Preparation Methods
The synthesis of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes:
-
Synthesis from Pyrrole Derivatives: : This method involves the reaction of pyrrole derivatives with appropriate reagents to introduce the bromine and methylsulfanyl groups. The reaction conditions typically include the use of brominating agents and thiolating agents under controlled temperatures and solvents .
-
Synthesis via Bromohydrazone: : This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions often involve the use of hydrazine derivatives and brominating agents .
-
Multistep Synthesis: : This method involves multiple steps, starting from simpler precursors and gradually building up the complex structure of this compound. Each step requires specific reagents and conditions to ensure the correct functional groups are introduced .
Chemical Reactions Analysis
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate .
-
Oxidation Reactions: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction Reactions: : The compound can undergo reduction reactions to modify the functional groups, such as reducing the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride .
Scientific Research Applications
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities .
-
Biology: : It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes .
-
Medicine: : The compound is investigated for its potential therapeutic applications, including its use as an antiviral, anticancer, and antimicrobial agent .
-
Industry: : It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
-
Remdesivir: : An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine core and is used in the treatment of COVID-19 .
-
Brivanib Alaninate: : An antitumorigenic drug that also features the pyrrolo[2,1-f][1,2,4]triazine structure and is used in cancer therapy .
-
BMS-690514: : An EGFR inhibitor in clinical trials for cancer treatment, which contains the pyrrolo[2,1-f][1,2,4]triazine core .
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other compounds in the same family .
Properties
IUPAC Name |
6-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-3-6-2-5(8)4-11(6)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOYMAZLUMHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=C2C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725808 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233179-32-2 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














